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Compound of Interest

Compound Name: 3,5-Dimethylmorpholine

Cat. No.: B170313

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-
Dimethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylmorpholine is a substituted heterocyclic amine that has garnered significant
attention as a versatile building block in organic synthesis and medicinal chemistry. Its
structural framework, featuring a six-membered morpholine ring with two methyl substituents,
imparts unique stereochemical and conformational properties that are highly valuable in the
design of bioactive molecules. The presence of a secondary amine provides a reactive handle
for derivatization, while the overall scaffold can influence critical pharmacokinetic parameters
such as solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2]

This guide offers a comprehensive exploration of the core physical, chemical, and
spectroscopic properties of 3,5-Dimethylmorpholine. It delves into the nuances of its
stereoisomers, reactivity, and applications, providing field-proven insights and experimental
context for professionals engaged in drug discovery and chemical research.

Molecular Structure and Stereochemistry

The defining feature of 3,5-Dimethylmorpholine is its stereochemistry. The presence of two
chiral centers at the C3 and C5 positions gives rise to three distinct stereocisomers: a meso
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compound (cis-isomer) and a pair of enantiomers (trans-isomers).

e cis-3,5-Dimethylmorpholine: Also known as (3R,5S)-rel-3,5-Dimethylmorpholine, this is
an achiral meso compound due to an internal plane of symmetry.[3][4]

e trans-3,5-Dimethylmorpholine: This exists as a racemic mixture of two enantiomers:
(3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.[5][6]

The distinction between these isomers is critical, as stereochemistry profoundly impacts
biological activity and interaction with chiral targets like enzymes and receptors. In its most
stable chair conformation, the cis-isomer can adopt a conformation with one axial and one
equatorial methyl group, while the trans-isomer can exist in a diequatorial conformation, which
is generally more stable.
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Caption: Stereoisomers of 3,5-Dimethylmorpholine.

Physical and Chemical Properties

The physical properties of 3,5-Dimethylmorpholine are summarized below. These values
typically refer to the mixture of isomers unless a specific stereocisomer is indicated.
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Property Value Source(s)
Molecular Formula CeH13NO [51[7118]
Molecular Weight 115.17 g/mol [51[71[8]
CAS Number 123-57-9 (isomer mixture) [819]
45597-00-0 (cis-isomer) [3114]

591779-91-8 ((3R,5R)-isomer) [5]

Appearance Colorless to light yellow liquid [3]
Boiling Point ~151 °C [10]
Density ~0.862 - 0.935 g/mL at 25 °C [10]
pKa 9.09 £ 0.60 (Predicted) [3]
Flash Point 50 °C (122 °F) [8][10]
Solubility Soluble in water and methanol.

Refractive Index (n20/D)

~1.446

Spectroscopic Characterization

Spectroscopic methods are essential for the structural confirmation and purity assessment of

3,5-Dimethylmorpholine and its derivatives.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton spectrum provides key information for distinguishing isomers. The

chemical shifts and coupling constants of the methine protons (H3 and H5) and the methyl

protons are particularly diagnostic. In the cis-isomer, magnetic equivalence due to

symmetry results in a simpler spectrum compared to the trans-enantiomers.

o 13C NMR: The number of unique carbon signals can confirm the isomer. The cis (meso)

isomer will show fewer signals than the trans isomers due to its symmetry.
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« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands
corresponding to N-H stretching (around 3300-3500 cm~1), C-H stretching (around 2850-
3000 cm™1), and C-O-C (ether) stretching (around 1050-1150 cm™1).

o Mass Spectrometry (MS): Electron impact (El) or chemical ionization (Cl) mass spectrometry

will show the molecular ion peak (M*) at m/z 115, confirming the molecular weight.
Fragmentation patterns can provide further structural information.

Reactivity and Synthesis
Chemical Reactivity

As a secondary amine, the nitrogen atom of 3,5-Dimethylmorpholine is nucleophilic and
basic, making it the primary site of reactivity.

e N-Functionalization: It readily undergoes standard amine reactions, including:

[¢]

N-Alkylation: Reaction with alkyl halides to form tertiary amines.
o N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

o N-Arylation: Coupling with aryl halides, commonly via palladium-catalyzed methods like
the Buchwald-Hartwig amination, to form N-aryl morpholines. This is a cornerstone
reaction for its incorporation into drug candidates.

o Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent to form tertiary amines.

Synthetic Pathways

3,5-Dimethylmorpholine can be synthesized through various routes. A common laboratory-
scale approach involves the cyclization of an appropriate amino alcohol precursor. One
documented method is the reaction between DL-Alaninol and hydroxyacetone.[11]
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Caption: Simplified workflow for the synthesis of 3,5-Dimethylmorpholine.

Applications in Drug Development

The 3,5-dimethylmorpholine moiety is a privileged scaffold in modern medicinal chemistry,
valued for its ability to enhance drug-like properties.[1]

CNS Drug Discovery: The morpholine ring is frequently used to improve physicochemical
properties like solubility and reduce lipophilicity, which can lead to better brain penetration.[2]
The 2,5-dimethylmorpholine ring, a constitutional isomer, has been incorporated into
selective LRRK2 kinase inhibitors for potential Parkinson's disease therapy, demonstrating
good brain permeability.[1]

Kinase Inhibition: The scaffold is present in numerous kinase inhibitors. For instance,
molecules containing 3,5-bridged morpholines have shown potent and selective inhibition of
MTOR kinase, a key target in cancer therapy.[1][2]

Improved Pharmacokinetics: Incorporation of the morpholine moiety can improve metabolic
stability and clearance profiles.[1] It is readily oxidized into non-toxic derivatives, contributing
to a favorable safety profile.[1]

Safety and Handling

3,5-Dimethylmorpholine is a flammable and hazardous chemical that requires careful
handling.

e GHS Hazard Classification:

o Physical Hazard: Flammable liquid and vapor (H226).[8][9]
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o Health Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes
serious eye damage (H318), and May cause respiratory irritation (H335).[8][9]

e Handling Precautions:
o Work in a well-ventilated area or under a chemical fume hood.[12]

o Wear appropriate personal protective equipment (PPE), including safety glasses or face
shield, chemical-resistant gloves, and a lab coat.[12][13]

o Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-
sparking tools and take measures to prevent static discharge.[12]

o Storage:

o Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a
designated flammables area.[12]

Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-
Coupling

This protocol describes a general method for coupling 3,5-dimethylmorpholine with an aryl
bromide. The choice of ligand and base is crucial and often requires optimization for specific
substrates.

Rationale: This reaction is fundamental for integrating the morpholine scaffold into aromatic
systems, a common strategy in drug design. The palladium catalyst facilitates the carbon-
nitrogen bond formation, with the phosphine ligand stabilizing the catalytic species and the
base activating the amine.
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1. Reagent Preparation
- Dry glassware under vacuum.
- Purge with inert gas (N2 or Ar).

2. Reagent Addition
- Add Aryl Bromide, Pd Catalyst,
Ligand, and Base to flask.

3. Solvation & Degassing
- Add anhydrous solvent (e.g., Toluene).
- Degas mixture (e.g., sparge with Ar).

'

4. Amine Addition
- Add 3,5-Dimethylmorpholine via syringe.

5. Reaction
- Heat mixture to 80-110 °C.
- Monitor by TLC or LC-MS.

6. Workup
- Cool to RT.
- Dilute with solvent (e.g., EtOAC).
- Filter through Celite.
- Wash with brine.

'

7. Purification
- Dry organic layer (Na2S0Oa).
- Concentrate under vacuum.
- Purify by column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.
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Step-by-Step Methodology:

o Vessel Preparation: To a dry, oven-baked flask, add the aryl bromide (1.0 eq), a palladium
catalyst (e.g., Pdz2(dba)s, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base
(e.g., NaOtBu or K2COs3, 1.5-2.0 eq).

 Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or
Nitrogen) for 5-10 minutes.

» Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
e Amine Addition: Add 3,5-dimethylmorpholine (1.2 eq) to the reaction mixture via syringe.

o Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-
MS).

o Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the
palladium catalyst and inorganic salts.

o Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and
brine. Dry the organic layer over anhydrous sodium sulfate (NazSOa), filter, and concentrate
in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: Chiral NMR for Stereochemical Analysis

Rationale: Distinguishing and quantifying the cis and trans isomers, or determining the
enantiomeric excess (ee) of the trans pair, is often necessary. Chiral NMR spectroscopy, using
a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful technique for
this purpose. This protocol uses a CDA.[14]

Principle: The chiral agent reacts with both enantiomers of the trans-3,5-dimethylmorpholine
to form a pair of diastereomers. In an NMR spectrometer, diastereomers are chemically non-
equivalent and will exhibit separate, distinguishable signals, allowing for their integration and
guantification.
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Step-by-Step Methodology:

o Sample Preparation: In an NMR tube, dissolve a known quantity of the 3,5-
dimethylmorpholine sample (containing the isomers to be analyzed) in a deuterated
solvent (e.g., CDCIs, ~0.5 mL).

o CDA Addition: Add a slight excess (~1.1 eq) of a suitable chiral derivatizing agent, such as
Mosher's acid chloride ((R)-(-)-a-methoxy-a-(trifluoromethyl)phenylacetyl chloride), to the
NMR tube.

o Reaction: Gently mix the contents. The reaction to form the diastereomeric amides is
typically rapid at room temperature. A small amount of a non-nucleophilic base (e.g.,
pyridine) can be added to scavenge the HCI byproduct.

o NMR Acquisition: Acquire a high-resolution *H NMR or *°F NMR spectrum. The
trifluoromethyl group of Mosher's acid provides a sensitive and simple singlet in the 1°F NMR
spectrum, which is often ideal for this analysis.

» Data Analysis: Identify the distinct signals corresponding to the two diastereomers formed
from the (3R,5R) and (3S,5S) enantiomers. Integrate the area under each peak. The ratio of
the integrals directly corresponds to the ratio of the enantiomers in the original sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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